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Compound of Interest

Compound Name: KB 5666

Cat. No.: B1673363

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis and purification of
viloxazine hydrochloride, a selective norepinephrine reuptake inhibitor. The following protocols
are based on established methods and offer guidance on achieving high purity and yield.

Synthesis of Viloxazine Hydrochloride

Two primary synthetic routes for viloxazine hydrochloride are outlined below. Method A
proceeds via a 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate and subsequent reaction

with 2-aminoethyl hydrogen sulfate. Method B utilizes a benzyl-protected intermediate followed
by debenzylation.

Method A: From 2-Ethoxyphenol and 2-Aminoethyl
Hydrogen Sulfate

This is a widely utilized method for the synthesis of viloxazine.[1][2][3]

Workflow Diagram: Synthesis Method A
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Caption: Synthesis of Viloxazine HCI via an Epoxide Intermediate.
Experimental Protocol: Method A
Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

e To a stirred solution of 2-ethoxyphenol (1.0 eq) in a suitable organic solvent, add potassium
carbonate (K2COs) and a phase-transfer catalyst such as tetrabutylammonium hydrogen
sulfate (N-BusNHSO4).[1]

e Add epichlorohydrin (excess) to the mixture.[1]
» Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or HPLC).

e Upon completion, cool the reaction mixture and filter to remove inorganic salts.
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Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to obtain the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This intermediate can
often be used in the next step without further purification.[1] A nearly quantitative yield is
expected for this step.[1]

Step 2: Synthesis of Viloxazine Free Base

Prepare a solution of a strong base, such as potassium hydroxide (KOH), in a suitable
solvent.[2]

Add 2-aminoethyl hydrogen sulfate to the basic solution.[1][2]

Add the 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate from Step 1 to the reaction
mixture.[1]

Heat the mixture and stir for several hours until the reaction is complete.[2] The reaction
involves the ring-opening of the epoxide followed by cyclization to form the morpholine ring.

[1]

After cooling, extract the viloxazine free base into an organic solvent like methyl tert-butyl
ether (MTBE).[2]

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure to yield crude viloxazine free base.
The reported yield for this step is approximately 40%.[1]

Step 3: Formation of Viloxazine Hydrochloride

Dissolve the crude viloxazine free base in a suitable solvent such as isopropanol.[4]
Slowly add concentrated hydrochloric acid (HCI) to the solution while stirring.[1]
Viloxazine hydrochloride will precipitate out of the solution.

Cool the mixture to enhance precipitation and then collect the solid by filtration.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.chemicalbook.com/article/viloxazine-hydrochloride-synthesis-and-introduction.htm
https://www.chemicalbook.com/article/viloxazine-hydrochloride-synthesis-and-introduction.htm
https://patents.google.com/patent/EP2558437B1/un
https://www.chemicalbook.com/article/viloxazine-hydrochloride-synthesis-and-introduction.htm
https://patents.google.com/patent/EP2558437B1/un
https://www.chemicalbook.com/article/viloxazine-hydrochloride-synthesis-and-introduction.htm
https://patents.google.com/patent/EP2558437B1/un
https://www.chemicalbook.com/article/viloxazine-hydrochloride-synthesis-and-introduction.htm
https://patents.google.com/patent/EP2558437B1/un
https://www.chemicalbook.com/article/viloxazine-hydrochloride-synthesis-and-introduction.htm
https://patents.google.com/patent/CA2992219A1/en
https://www.chemicalbook.com/article/viloxazine-hydrochloride-synthesis-and-introduction.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

e Wash the collected solid with a cold solvent (e.g., ethyl acetate) and dry under vacuum to

obtain crude viloxazine hydrochloride.[4]

Method B: Via N-Benzyl Viloxazine Intermediate

This alternative route involves the use of a benzyl protecting group, which is removed in the

final step by catalytic hydrogenation.[5][6]

Workflow Diagram: Synthesis Method B
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Caption: Synthesis of Viloxazine HCI via a Benzyl-Protected Intermediate.

Experimental Protocol: Method B

Step 1: Synthesis of N-Benzyl Viloxazine Intermediate
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e React 1-(2-ethoxyphenoxy)-2,3-epoxypropane with benzylamine.[5]

e The resulting amino alcohol is then treated with chloroacetyl chloride to form a morpholinone
intermediate.[5]

» Reduce the morpholinone using a strong reducing agent like lithium aluminum hydride
(LiAIHa4) to yield N-benzyl viloxazine.[5]

Step 2: Debenzylation to Viloxazine Free Base

Dissolve the N-benzyl viloxazine intermediate in a suitable solvent such as a mixture of
ethanol and 1 M aqueous HCL.[7]

e Add a palladium on carbon (Pd/C) catalyst (e.g., 5% Pd/C).[7]
e Subject the mixture to hydrogenation (Hz gas) until the debenzylation is complete.

« Filter off the catalyst and concentrate the filtrate to obtain viloxazine. A high yield of around
96% has been reported for this hydrogenation step.[7]

Step 3: Formation of Viloxazine Hydrochloride
o Follow the same procedure as described in Method A, Step 3.

Purification of Viloxazine Hydrochloride

Purification is crucial to remove process-related impurities and achieve the desired
pharmaceutical-grade quality.[2] Common impurities can include starting materials like
epichlorohydrin and 1-(2-ethoxyphenoxy)-2,3-epoxypropane, as well as byproducts from the
reaction.[2]

Method 1: Recrystallization

Recrystallization is a standard method for purifying crude viloxazine hydrochloride.

Workflow Diagram: Recrystallization
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Caption: General Workflow for Recrystallization of Viloxazine HCI.

Experimental Protocol: Recrystallization

o Dissolve the crude viloxazine hydrochloride in a mixture of isopropanol and water by heating
to approximately 70-75°C.[8]

 Stir the solution for about 30 minutes and then filter it while hot to remove any insoluble
impurities.[8]

» To the hot filtrate, add ethyl acetate at a temperature of 60-65°C.[8]
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Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to
promote crystallization.

Collect the purified crystals by filtration.

Wash the crystals with a cold solvent mixture (e.g., isopropanol/ethyl acetate) and dry them
under vacuum at 50-55°C.[8] This method can yield viloxazine hydrochloride with a purity
greater than 98%.[8]

Method 2: Purification via Free Base-Salt
Interconversion

This cyclic process can be repeated to achieve very high purity by removing different types of

impurities in the aqueous and organic phases.[2]

Experimental Protocol: Free Base-Salt Interconversion

Dissolve the crude viloxazine hydrochloride in water.

Add a base (e.g., NaOH solution) to raise the pH and convert the salt to the viloxazine free
base, which will precipitate or can be extracted.[2]

Extract the viloxazine free base into an organic solvent such as methyl tert-butyl ether
(MTBE).[2]

Wash the organic layer with water to remove any water-soluble impurities.

Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and then
convert the free base back to the hydrochloride salt by adding a solution of HCI in a suitable
solvent.[2]

Collect the precipitated pure viloxazine hydrochloride by filtration, wash with a cold solvent,
and dry. This cycle can be repeated until the desired purity is achieved.[2]

Data Summary

The following tables summarize the reported yields and purities for the different synthesis and

purification methods.
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Table 1: Synthesis Yields and Purity

Final Purity
Synthesis Reported (after HCI
Method Reagents . Reference
Step Yield salt
formation)
2-
Ethoxyphenol
Epoxide , Nearl
POXIES A | oo [1]
Formation Epichlorohydr  Quantitative
in, K2COs3, n-
BuaNHSO4
Epoxide, 2-
] ) ) 99% (after
Viloxazine Aminoethyl o
) A 40% recrystallizati [1]
Formation hydrogen )
on
sulfate, KOH
] N-Benzyl
Debenzylatio i )
Viloxazine, 96% - [7]
n
Pd/C, H2

Table 2: Purification Method Efficacy
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Purification Solvents/Reag

Initial Purity Final Purity Reference
Method ents
Isopropanol,
Recrystallization Water, Ethyl - > 98% [8]
Acetate
Isopropanol,
Recrystallization Aqueous HCI, - 99% [1]

Ethyl Acetate

Substantially

Free Base-Salt Water, NaOH, pure, low ppm 2]
Interconversion MTBE, HCI levels of
impurities

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Viloxazine
Hydrochloride Synthesis and Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673363#viloxazine-hydrochloride-synthesis-and-
purification-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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